molecular formula C19H17F2N3O2 B4652103 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B4652103
M. Wt: 357.4 g/mol
InChI Key: KVJZEVZFVFLOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as DFP-10825, is a novel small-molecule inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This compound has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is based on its ability to disrupt the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This, in turn, results in the induction of downstream target genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects
1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has been shown to induce the expression of p53 target genes, including p21, Bax, and PUMA, in cancer cells. It also promotes the accumulation of p53 protein and the phosphorylation of serine 15 on p53, which are indicative of p53 activation. Moreover, 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth of tumor xenografts in animal models, suggesting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is its high selectivity for the p53-MDM2 interaction, which minimizes off-target effects. However, one limitation is its moderate potency, which may require higher doses for effective cancer treatment. In addition, the synthesis of 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is complex and may limit its availability for research purposes.

Future Directions

1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, but further research is needed to evaluate its safety and efficacy in clinical trials. In addition, the development of more potent and selective inhibitors of the p53-MDM2 interaction is an active area of research, which may lead to the discovery of new anticancer agents.
Conclusion
In summary, 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a novel small-molecule inhibitor of the p53-MDM2 interaction with potential therapeutic application in cancer treatment. Its mechanism of action involves the activation of p53 and the induction of downstream target genes involved in cell cycle arrest, DNA repair, and apoptosis. While 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, further research is needed to evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic application in cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has demonstrated excellent pharmacokinetic properties and good tolerability in animal models.

properties

IUPAC Name

1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c1-12-7-13(2)9-15(8-12)22-19(25)17-5-6-24(23-17)11-26-18-4-3-14(20)10-16(18)21/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJZEVZFVFLOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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